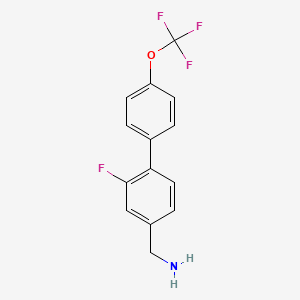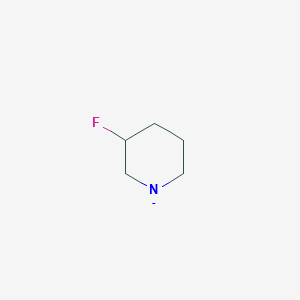![molecular formula C57H85N7O22S3 B14768803 2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide](/img/structure/B14768803.png)
2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N’-[2-hydroxylcarbonylethylamino]malonic Acid Diamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes biotinylamidoethyl, dithiopropionylamino, benzoyl, and malonic acid diamide groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the biotinylamidoethyl group, followed by the introduction of the dithiopropionylamino moiety. Subsequent steps involve the incorporation of the benzoyl group and the formation of the malonic acid diamide structure. Each step requires careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The dithiopropionylamino group can be oxidized to form disulfide bonds.
Reduction: The biotinylamidoethyl group can be reduced under specific conditions.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiopropionylamino group would yield a disulfide-linked compound, while reduction of the biotinylamidoethyl group would produce a reduced biotin derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, the biotinylamidoethyl group allows for the compound to be used in biotin-streptavidin binding assays. This makes it useful in various biochemical applications, such as protein purification and detection.
Medicine
In medicine, the compound’s ability to form stable complexes with proteins and other biomolecules could be exploited for drug delivery or diagnostic purposes. Its unique structure may also provide therapeutic benefits in certain medical conditions.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure allows for the fine-tuning of material properties to meet specific industrial needs.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In biochemical assays, the biotinylamidoethyl group binds to streptavidin with high affinity, allowing for the detection or purification of target molecules. In drug delivery, the compound’s ability to form stable complexes with proteins could be used to enhance the delivery of therapeutic agents to specific tissues or cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotinylated Compounds: Compounds with biotinyl groups that can bind to streptavidin.
Dithiopropionylamino Compounds: Compounds with dithiopropionylamino groups that can form disulfide bonds.
Benzoyl Compounds: Compounds with benzoyl groups that can participate in nucleophilic substitution reactions.
Uniqueness
What sets this compound apart is its combination of biotinylamidoethyl, dithiopropionylamino, benzoyl, and malonic acid diamide groups. This unique structure allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in various scientific fields.
Eigenschaften
Molekularformel |
C57H85N7O22S3 |
|---|---|
Molekulargewicht |
1316.5 g/mol |
IUPAC-Name |
3-[[3-[2-[2-[2-[2-[3-[[1-[[(1S,2R,6R,7S,8S)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]-3-[[(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]propan-2-yl]carbamoyl]phenoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxo-2-[3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C57H85N7O22S3/c1-56(2)83-46-44(36-29-79-53(81-36)48(46)85-56)77-27-33(28-78-45-37-30-80-54(82-37)49-47(45)84-57(3,4)86-49)61-50(69)32-8-7-9-34(26-32)76-23-22-75-21-20-74-19-18-73-17-15-60-52(71)43(51(70)59-14-12-41(67)68)63-40(66)13-24-88-89-25-16-58-39(65)11-6-5-10-38-42-35(31-87-38)62-55(72)64-42/h7-9,26,33,35-38,42-49,53-54H,5-6,10-25,27-31H2,1-4H3,(H,58,65)(H,59,70)(H,60,71)(H,61,69)(H,63,66)(H,67,68)(H2,62,64,72)/t33?,35?,36-,37+,38?,42?,43?,44-,45+,46+,47-,48+,49-,53-,54+ |
InChI-Schlüssel |
DWGYVKCYBCZBHS-NILOYTHHSA-N |
Isomerische SMILES |
CC1(O[C@@H]2[C@H](O1)[C@@H]3OC[C@H]([C@H]2OCC(CO[C@H]4[C@@H]5CO[C@@H](O5)[C@H]6[C@@H]4OC(O6)(C)C)NC(=O)C7=CC(=CC=C7)OCCOCCOCCOCCNC(=O)C(C(=O)NCCC(=O)O)NC(=O)CCSSCCNC(=O)CCCCC8C9C(CS8)NC(=O)N9)O3)C |
Kanonische SMILES |
CC1(OC2C(O1)C3OCC(C2OCC(COC4C5COC(O5)C6C4OC(O6)(C)C)NC(=O)C7=CC(=CC=C7)OCCOCCOCCOCCNC(=O)C(C(=O)NCCC(=O)O)NC(=O)CCSSCCNC(=O)CCCCC8C9C(CS8)NC(=O)N9)O3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14768817.png)

